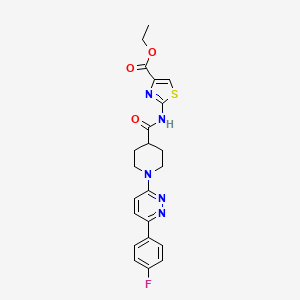

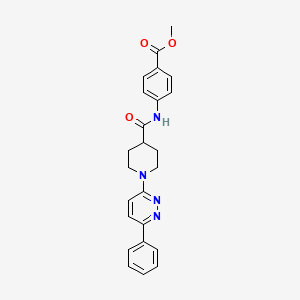

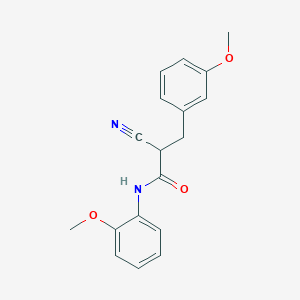

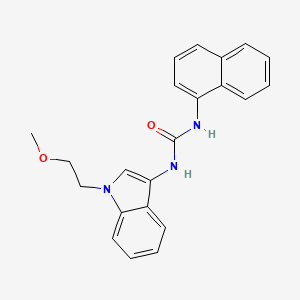

![molecular formula C27H23N3O4S B2494266 N-(3,4-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 872208-21-4](/img/structure/B2494266.png)

N-(3,4-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

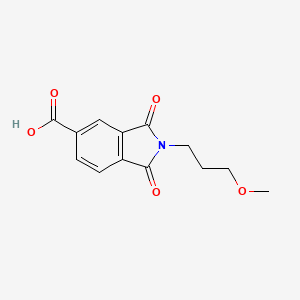

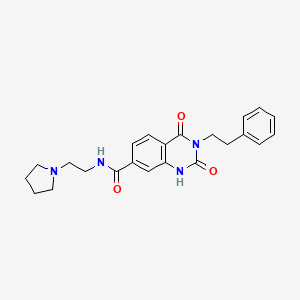

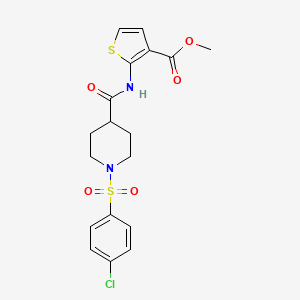

This compound falls within a category of chemical entities known for their intricate molecular architectures, which are often explored for various biochemical applications. The structural features include a core benzofuro[3,2-d]pyrimidin-2-yl moiety, an acetamide linkage, and substituted phenyl groups, which are indicative of potential biological activity.

Synthesis Analysis

The synthesis of complex molecules like the one typically involves multi-step synthetic routes, starting from simpler precursors. For example, derivatives of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides are synthesized through condensation reactions, showcasing the importance of building blocks in constructing complex molecules (Subasri et al., 2016).

Molecular Structure Analysis

Structural analysis of related compounds reveals folded conformations around the acetamide linkage, with significant intramolecular hydrogen bonding stabilizing these structures. This provides insight into the possible conformational dynamics of the requested compound, highlighting the interactions between different rings and substituents (Subasri et al., 2017).

Chemical Reactions and Properties

The reactivity of such molecules can be influenced by their functional groups. For instance, the presence of a sulfanyl acetamide moiety can facilitate nucleophilic substitution reactions, which are foundational in expanding the chemical diversity of these compounds (Rehman et al., 2013).

Physical Properties Analysis

Physical properties like solubility, melting points, and crystal structure are directly influenced by the molecular architecture. Studies on related compounds employing X-ray crystallography provide detailed insights into the arrangement of atoms and the molecular geometry, which in turn affects the physical characteristics of these compounds (Selič et al., 1997).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, can be extrapolated from the functional groups present. For instance, the acetamide group and substituted phenyl rings may suggest a certain degree of electron-donating or -withdrawing capacity, influencing the compound's reactivity (Mary et al., 2022).

Applications De Recherche Scientifique

Crystal Structure Analysis

Research into related compounds, such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, demonstrates the importance of crystal structure analysis in understanding molecular conformations and interactions. The analysis of crystal structures reveals how molecular conformations contribute to their chemical properties and potential applications in drug design and material science. For example, the study by Subasri et al. (2017) on related acetamide compounds highlights the utility of crystallography in unveiling molecular geometries that could inform the design of molecules with desired chemical properties (Subasri et al., 2017).

Pharmacological Applications

Compounds with structural similarities to the queried chemical have been explored for their pharmacological potentials, such as analgesic properties. For instance, the capsaicinoid KR-25003, with a distinct yet related chemical structure, showcases how modifications in the chemical structure can lead to varying biological activities, providing a blueprint for the development of new pharmacological agents (Park et al., 1995).

Propriétés

IUPAC Name |

N-(3,4-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O4S/c1-16-11-12-18(13-17(16)2)28-23(31)15-35-27-29-24-21-9-4-5-10-22(21)34-25(24)26(32)30(27)19-7-6-8-20(14-19)33-3/h4-14H,15H2,1-3H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTPEDJQWDZPBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)OC5=CC=CC=C53)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-fluorobenzamide](/img/structure/B2494186.png)

![2-(2-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2494187.png)

![4-(3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-phenylamine](/img/structure/B2494192.png)

![8-bromo-3-(4-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2494197.png)

![5-Tert-butyl 7-methyl 2-oxa-5-azabicyclo[2.2.1]heptane-5,7-dicarboxylate](/img/structure/B2494198.png)

![2-((9-(4-methoxyphenyl)-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2494201.png)

![5-((4-fluorobenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494203.png)